![molecular formula C14H15F2N5O B2481989 N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3,3-difluoro-N-methylcyclobutane-1-carboxamide CAS No. 2380069-90-7](/img/structure/B2481989.png)
N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3,3-difluoro-N-methylcyclobutane-1-carboxamide
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Description
The compound is a complex organic molecule, likely used in the field of medicinal chemistry. Its structure suggests it could be a derivative of pyrazinamide , a first-line drug used in shortening TB therapy .
Molecular Structure Analysis
The molecular structure of this compound is complex, with an azetidinone ring, which is a common feature in many broad-spectrum antibiotics .Scientific Research Applications
Antiproliferative Effects in Breast Cancer Cells
- Researchers have investigated the antiproliferative properties of this compound in breast cancer cells. Specifically, a series of novel analogues were designed based on combretastatin A-4 (CA-4), replacing the ethylene bridge with a β-lactam scaffold . Notably, compounds 9h, 9q, 9r, 10p, 10r, and 11h exhibited significant in vitro antiproliferative activity against MCF-7 breast cancer cells, with IC50 values ranging from 10 to 33 nM. These compounds also demonstrated potency in the triple-negative breast cancer (TNBC) cell line MDA-MB-231, comparable to CA-4. Mechanistically, they interacted with tubulin at the colchicine-binding site and inhibited tubulin polymerization .
Tubulin-Destabilizing Effects
- Beyond antiproliferative activity, this compound disrupts tubulin assembly. In vitro studies revealed a significant reduction in tubulin polymerization, further supporting its potential as a tubulin destabilizer .
Cell Cycle Arrest and Apoptosis
- Compound 9q specifically arrested MCF-7 cells in the G2/M phase, leading to cellular apoptosis. Understanding its impact on cell cycle progression and apoptosis pathways is crucial for therapeutic development .
Colchicine-Binding Site Inhibition
- The compound’s mode of action involves binding to the colchicine-binding site on tubulin. Investigating its interactions with tubulin and other microtubule-targeting agents can provide valuable insights for drug design .
Potential Anticancer Drug Candidate
- Given its potent antiproliferative effects and tubulin inhibition, researchers consider this compound a promising candidate for developing novel anticancer drugs. Further studies are needed to optimize its pharmacokinetics and safety profile .
Chemical Synthesis and Derivatives
- Researchers have explored synthetic approaches to create derivatives of this compound. For instance, reactions with N-aryl maleimides led to the formation of new heterocyclic cores, expanding the chemical space for drug discovery .
properties
IUPAC Name |
N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-3,3-difluoro-N-methylcyclobutane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N5O/c1-20(13(22)9-4-14(15,16)5-9)10-7-21(8-10)12-11(6-17)18-2-3-19-12/h2-3,9-10H,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGUUHSVJMLPCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2C#N)C(=O)C3CC(C3)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3,3-difluoro-N-methylcyclobutane-1-carboxamide |
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